1-Methyl-2-(tributylstannyl)pyrrole is an organotin compound characterized by the molecular formula and a molecular weight of approximately 370.15 g/mol. This compound features a pyrrole ring, where the hydrogen atom at the second position is substituted with a tributylstannyl group, while the nitrogen atom is methylated. The presence of the tributylstannyl group enhances its reactivity, making it a valuable reagent in organic synthesis, particularly in Stille coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
As 1-Methyl-2-(tributylstannyl)pyrrole is an intermediate, a specific mechanism of action is not applicable. Its role lies in its reactivity in forming new molecules with potential biological effects.
Organotin compounds can exhibit various hazards, including:
1-Methyl-2-(tributylstannyl)pyrrole is an organotin compound with the chemical formula C₁₇H₃₃NSn. It is a white crystalline solid that is soluble in common organic solvents. The synthesis of 1-Methyl-2-(tributylstannyl)pyrrole has been reported in scientific literature, typically involving the reaction of a tributyltin hydride with a 2-halogenated pyrrole derivative followed by methylation at the N-position [].
Research suggests that 1-Methyl-2-(tributylstannyl)pyrrole may have potential applications in various scientific fields, including:
These reactions highlight its utility in synthetic organic chemistry, particularly in constructing intricate molecular architectures.
1-Methyl-2-(tributylstannyl)pyrrole can be synthesized through several methods:
1-Methyl-2-(tributylstannyl)pyrrole has several applications:
Several compounds share structural similarities with 1-Methyl-2-(tributylstannyl)pyrrole. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
1-Methyl-2-(tributyltin)indole | Indole Structure | Contains an indole ring; used similarly in organic synthesis. |
2-(Tributylstannyl)pyridine | Pyridine Structure | Pyridine derivative; utilized in cross-coupling reactions. |
3-(Tributylstannyl)thiophene | Thiophene Structure | Features a thiophene ring; involved in polymer synthesis. |
The uniqueness of 1-Methyl-2-(tributylstannyl)pyrrole lies in its specific pyrrole structure combined with the tributylstannyl group, which not only enhances its reactivity but also allows for diverse applications across organic synthesis and material science that may not be as prevalent with other similar compounds.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard